molecular formula C6H10 B165374 2-Methyl-1,4-pentadiene CAS No. 763-30-4

2-Methyl-1,4-pentadiene

Cat. No. B165374
CAS RN: 763-30-4
M. Wt: 82.14 g/mol
InChI Key: DRWYRROCDFQZQF-UHFFFAOYSA-N
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Description

2-Methyl-1,4-pentadiene is a chemical compound that forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate .


Synthesis Analysis

The synthesis of 2-Methyl-1,4-pentadiene involves a cross-metathesis reaction with vinylboronate. It also reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,4-pentadiene can be represented by the formula C6H10 .


Chemical Reactions Analysis

2-Methyl-1,4-pentadiene forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate. It reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .


Physical And Chemical Properties Analysis

2-Methyl-1,4-pentadiene has a molecular weight of 82.14 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass are both 82.078250319 g/mol. It has a topological polar surface area of 0 Ų. It has a heavy atom count of 6 .

Scientific Research Applications

Synthesis of Organotrifluoroborate Reagents

2-Methyl-1,4-pentadiene: is used in the synthesis of organotrifluoroborate reagents through cross-metathesis reactions with vinylboronate . These reagents are valuable in organic synthesis for constructing carbon-boron bonds, which are pivotal in Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The compound reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to produce 1-phenyl-5-piperidino-3-alkenes . This application is significant in the field of medicinal chemistry for the synthesis of complex molecules.

Thermodynamic Research

2-Methyl-1,4-pentadiene: has been the subject of thermodynamic research, providing valuable data on phase change . Such data is essential for understanding the compound’s behavior under various temperature and pressure conditions, which is crucial for process design in chemical engineering.

Gas Chromatography Standards

Due to its well-defined properties, 2-Methyl-1,4-pentadiene can be used as a standard in gas chromatography for the calibration of equipment and the analysis of complex mixtures .

Study of Reaction Kinetics

2-Methyl-1,4-pentadiene: is involved in studies related to reaction kinetics, especially in understanding the mechanisms of diene polymerization and other related chemical reactions .

Infrared Spectroscopy Analysis

Infrared spectroscopy utilizes 2-Methyl-1,4-pentadiene to understand molecular vibrations and bonding characteristics. It serves as a model compound to study conjugated diene systems .

Mass Spectrometry Research

Mass spectrometry research uses 2-Methyl-1,4-pentadiene to study fragmentation patterns which are important for identifying organic compounds and understanding their structural features .

Safety And Hazards

2-Methyl-1,4-pentadiene is highly flammable and may be fatal if swallowed and enters airways. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It should be handled with personal protective equipment and stored in a well-ventilated place .

Future Directions

The future directions of 2-Methyl-1,4-pentadiene research could involve further exploration of its electrophilic attack on conjugated dienes, as the 1,4 addition product is more stable because it has an internal, disubstituted double bond .

properties

IUPAC Name

2-methylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWYRROCDFQZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227172
Record name 1,4-Pentadiene, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-pentadiene

CAS RN

763-30-4
Record name 2-Methyl-1,4-pentadiene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,4-pentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadiene, 2-methyl-
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Record name 2-methylpenta-1,4-diene
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Record name 2-METHYL-1,4-PENTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
PA Pinke, RG Miller - Journal of the American Chemical Society, 1974 - ACS Publications
A series of deuterio-cri-l, 4-hexadienes has been synthesized and each compound was isomerized by a catalyst derived from zm/zy-dichlorobis (tri-Ŧ-butylphosphine) nickel (II) and …
Number of citations: 31 pubs.acs.org
RG Miller - Journal of the American Chemical Society, 1967 - ACS Publications
6: 1, mmoles) in 400 ml of toluene for 19 min in the 86-90 range (same conditions as utilized for the codimeriza-tion of propylene and butadiene to give 2-methyl-1, 4-hexadiene1) …
Number of citations: 21 pubs.acs.org
HJ Golden, DJ Baker, RG Miller - Journal of the American …, 1974 - ACS Publications
2-Methyl-l, 4-pentadiene-/-¿ 2 has been synthesizedand was isomerized in toluene, chlorobenzene, and o-dichlorobenzene by a catalyst derived from/ra «s-dichlorobis (tri-«-…
Number of citations: 28 pubs.acs.org
R Srinivasan, KH Carlough - Journal of the American Chemical …, 1967 - ACS Publications
The mercury (,) photosensitized internal cycloaddition reactions of 1, 4-pentadiene, 2-methyl-l, 4-pentadiene, 2, 4-dimethyl-l, 4-pentadiene, 1, 5-hexadiene, 2-methyl-l, 5-hexadiene, 1, 5-…
Number of citations: 233 pubs.acs.org
C Pepe, H Sayer, S Ledoux, J Dagaut - Analusis, 1999 - analusis.edpsciences.org
An experimental study has employed to examine the loss of CH 3 SH from the dimethyl disulfide (DMDS) derivative of 2-methyl-1, 4-pentadiene (cyclic thioether). This loss is particulary …
Number of citations: 3 analusis.edpsciences.org
NF Cywinski - The Journal of Organic Chemistry, 1965 - ACS Publications
The thermally initiated reaction of acetylene with olefins containing four to eight carbon atoms was studied in a flow system at2500 psi and 350. The 1: 1 addition products obtained were …
Number of citations: 21 pubs.acs.org
RG Miller, PA Pinke, RD Stauffer… - Journal of the …, 1974 - ACS Publications
Catalysts derived from dihalobis (trialkylphosphine) nickel (II) complexes and diisobutylaluminum chloride accomplish two types of skeletal isomerization of 1, 4-dienes in tolueneat 25. …
Number of citations: 52 pubs.acs.org
G Zweifel, RP Fisher, JT Snow… - Journal of the American …, 1971 - ACS Publications
R XR'a, R= CH3; R'= H b, R= R'= CH3 change in the type II rearrangement, eq 5. The results fh-<» are entirely consistent with path b of Scheme I and elimi-nate path a from …
Number of citations: 83 pubs.acs.org
CS McEnally, LD Pfefferle - Combustion and flame, 2008 - Elsevier
Alkadienes are formed during the decomposition of alkanes and play a key role in the formation of aromatics due to their degree of unsaturation. The experiments in this paper …
Number of citations: 19 www.sciencedirect.com
RG Miller, HJ Golden, DJ Baker… - Journal of the American …, 1971 - ACS Publications
Table II. Pseudo-First-Order Rate Constants of the Reduction of Disulfides 5a-e with Triphenylphosphine (Benzene, 60) cedabk, 10 4 sec-1 0.70 8.6 8.9 140 190 products 7a-e were …
Number of citations: 6 pubs.acs.org

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